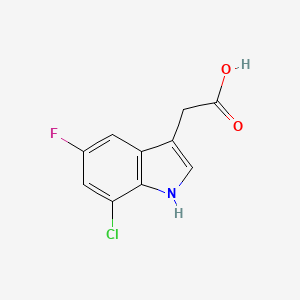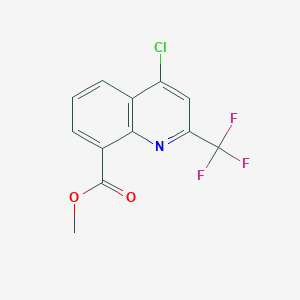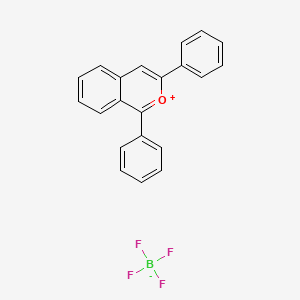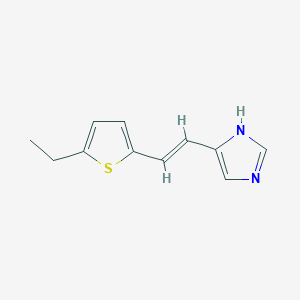
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that features a thiophene ring substituted with an ethyl group and a vinyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Ethyl Substitution: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the ethyl group at the 5-position.
Vinylation: The ethylthiophene is then reacted with a vinyl halide under basic conditions to form the vinyl-substituted thiophene.
Imidazole Formation: The final step involves the reaction of the vinyl-substituted thiophene with imidazole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the vinyl group to an ethyl group.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted thiophene-imidazole.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The vinyl-imidazole moiety allows for π-π interactions with aromatic amino acids, while the thiophene ring can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-(5-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.
(E)-4-(2-(5-phenylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-[(E)-2-(5-ethylthiophen-2-yl)ethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2S/c1-2-10-5-6-11(14-10)4-3-9-7-12-8-13-9/h3-8H,2H2,1H3,(H,12,13)/b4-3+ |
InChI Key |
KSWKKJXRZAWAQY-ONEGZZNKSA-N |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C/C2=CN=CN2 |
Canonical SMILES |
CCC1=CC=C(S1)C=CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
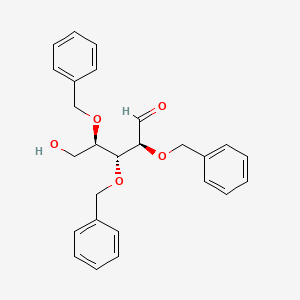

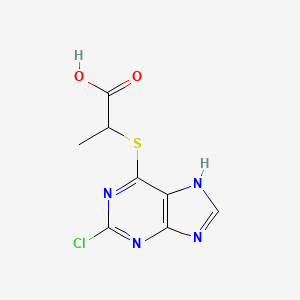
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)

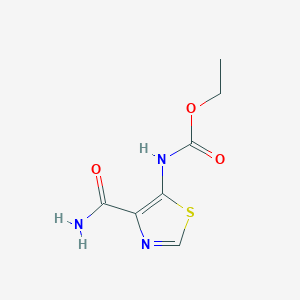

![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
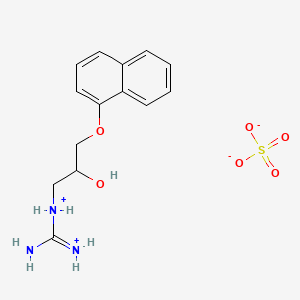
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
